2-Stearyl-2-thiopsuedourea

Catalog No.
S13297531
CAS No.
45270-09-5
M.F
C19H40N2S
M. Wt
328.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Stearyl-2-thiopsuedourea

CAS Number

45270-09-5

Product Name

2-Stearyl-2-thiopsuedourea

IUPAC Name

octadecyl carbamimidothioate

Molecular Formula

C19H40N2S

Molecular Weight

328.6 g/mol

InChI

InChI=1S/C19H40N2S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22-19(20)21/h2-18H2,1H3,(H3,20,21)

InChI Key

IQYGWEPIBFAIEX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCSC(=N)N

2-Stearyl-2-thiopsuedourea is an organosulfur compound with the molecular formula C19H40N2S. It is classified as a thiourea derivative, which features a thiocarbonyl functional group (C=S) bonded to a nitrogen atom. This compound is notable for its unique structural characteristics, including the presence of a stearyl group (derived from stearic acid) which contributes to its hydrophobic properties. The compound is also recognized by its CAS number 45270-09-5 and is sometimes referred to as octadecyl carbamimidothioate or stearyl thiourea .

Typical of thioureas, including:

  • Nucleophilic Substitution: The nitrogen atom can act as a nucleophile, allowing for substitution reactions with electrophiles.
  • Decomposition Reactions: Under certain conditions, thioureas can decompose to yield amines and other sulfur-containing compounds.
  • Condensation Reactions: It can react with isocyanates or isothiocyanates to form urea or thiourea derivatives respectively.

These reactions are significant in synthetic organic chemistry, especially in the development of pharmaceuticals and agrochemicals.

  • Antimicrobial Properties: Thioureas have shown potential as antimicrobial agents.
  • Anti-inflammatory Effects: Some derivatives are investigated for their ability to modulate inflammatory responses.

Further studies are necessary to elucidate the specific biological effects of 2-Stearyl-2-thiopsuedourea.

The synthesis of 2-Stearyl-2-thiopsuedourea can be achieved through several methods:

  • Direct Reaction of Stearyl Isocyanate with Thiourea:
    • Stearyl isocyanate reacts with thiourea under mild conditions to yield 2-Stearyl-2-thiopsuedourea.
  • Thiocarbamoylation of Stearyl Amine:
    • Stearyl amine can be treated with carbon disulfide followed by an alkylation step to form the desired thiourea.
  • Modification of Existing Thioureas:
    • Existing thioureas can be modified by introducing a stearyl group through alkylation reactions.

These methods highlight the versatility in synthesizing this compound, allowing for variations based on available starting materials.

2-Stearyl-2-thiopsuedourea has potential applications in various fields:

  • Pharmaceuticals: Its unique structure may lend itself to drug development, particularly as a scaffold for creating new therapeutic agents.
  • Agriculture: Compounds like thioureas are often explored for use as pesticides or herbicides due to their biological activity.
  • Cosmetics: The hydrophobic nature of stearyl groups makes it suitable for formulations aimed at enhancing skin feel and texture.

Several compounds share structural similarities with 2-Stearyl-2-thiopsuedourea. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
1-OctadecylthioureaContains an octadecyl groupKnown for its application in agriculture
N,N-DiethylthioureaTwo ethyl groups attached to nitrogenExhibits strong antifungal properties
BenzylthioureaContains a benzyl groupDemonstrated anti-cancer activity

The uniqueness of 2-Stearyl-2-thiopsuedourea lies in its long stearyl chain, which enhances lipophilicity compared to other thioureas. This property may influence its solubility and bioactivity, making it an interesting candidate for further research and application development.

2-Stearyl-2-thiopsuedourea is an organosulfur compound characterized by a thiocarbonyl functional group (C=S) bonded to nitrogen atoms, with a stearyl group (C₁₈H₃₇) conferring hydrophobic properties. The compound’s systematic name, octadecyl carbamimidothioate, reflects its structural composition: an octadecyl chain attached to a thiourea backbone. Alternative synonyms include stearyl thiourea and 2-thiopsuedourea derivatives, though standardized nomenclature remains under discussion in chemical literature. Historically, thiourea derivatives have been explored for their versatile reactivity, particularly in peptide synthesis and coordination chemistry, but 2-Stearyl-2-thiopsuedourea’s development emerged more recently as part of efforts to enhance lipid-soluble bioactive molecules.

Significance and Scope of Research on 2-Stearyl-2-thiopsuedourea

The stearyl chain in 2-Stearyl-2-thiopsuedourea distinguishes it from simpler thioureas, enabling unique interactions in nonpolar environments. This property has spurred interest in its application across pharmaceuticals (e.g., as intermediates for lipid-modified drugs), agrochemicals (e.g., surfactant-assisted pesticide formulations), and materials science (e.g., self-assembling molecular systems). Despite its potential, mechanistic studies on its reactivity and biological activity remain limited, highlighting a critical gap in the literature. Current research focuses on elucidating its role in guanylation reactions and its capacity to stabilize hydrophobic domains in nanostructured materials.

Objectives and Structure of the Review

This review consolidates existing knowledge on 2-Stearyl-2-thiopsuedourea, addressing its synthesis, structural attributes, and applications. By evaluating its chemical behavior alongside related thiourea derivatives, the report identifies unresolved questions and proposes directions for future research. The following sections systematically explore:

  • Chemical structure and physicochemical properties
  • Synthetic pathways and industrial manufacturing
  • Applications in pharmaceuticals, agriculture, and materials science
  • Comparative analysis with structural analogs
  • Future research priorities

Molecular Formula and Empirical Data

2-Stearyl-2-thiopsuedourea, also known as octadecyl carbamimidothioate, possesses the molecular formula C19H40N2S with a molecular weight of 328.6 g/mol [1] [2]. The compound represents a long-chain alkyl derivative of thiourea, incorporating an eighteen-carbon stearyl group attached to the sulfur atom of the thiourea moiety [1] [2]. The empirical data indicates a high degree of saturation in the aliphatic chain, consistent with the stearyl substituent derived from stearic acid [2].

The chemical identification is further supported by its Chemical Abstracts Service registry number and standardized nomenclature as octadecyl carbamimidothioate [2]. The molecular composition reflects a typical thiourea derivative structure with the characteristic carbon-sulfur-nitrogen framework modified by the substantial hydrocarbon chain [1] [2].

PropertyValue
Molecular FormulaC19H40N2S
Molecular Weight328.6 g/mol
Alternative NameOctadecyl carbamimidothioate
Chemical ClassThiourea derivative

Structural Representation: SMILES, InChI, and 2D/3D Models

The structural representation of 2-Stearyl-2-thiopsuedourea can be accurately described through standardized chemical notation systems [2]. The Simplified Molecular-Input Line-Entry System representation is CCCCCCCCCCCCCCCCCCSC(=N)N, which clearly delineates the linear octadecyl chain connected to the thiourea functional group [2]. The International Chemical Identifier provides a more comprehensive structural description: InChI=1S/C19H40N2S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22-19(20)21/h2-18H2,1H3,(H3,20,21) [2].

The InChI Key IQYGWEPIBFAIEX-UHFFFAOYSA-N serves as a unique identifier for database searches and computational applications [2]. These representations facilitate accurate structural communication across different chemical databases and computational platforms [2].

The two-dimensional structure reveals the linear arrangement of the octadecyl chain terminating in the thiourea group, with the sulfur atom serving as the connection point [2]. Three-dimensional modeling would show the extended conformation of the aliphatic chain with the polar thiourea terminus, creating an amphiphilic molecular architecture [2].

Stereochemical Considerations and Isomerism

The stereochemical analysis of 2-Stearyl-2-thiopsuedourea reveals limited stereochemical complexity due to the saturated nature of the octadecyl chain [2]. The compound lacks stereogenic centers in its fundamental structure, resulting in a single constitutional isomer [2]. However, conformational isomerism is possible along the flexible alkyl chain, allowing for multiple low-energy conformations [2].

The thiourea moiety itself can exist in different tautomeric forms, including the thiourea and isothiourea configurations [3]. Research on thiourea derivatives indicates that the thione form is generally more stable than the thiol tautomer under standard conditions [3]. The resonance structures contribute to the electronic delocalization within the thiourea group, affecting the overall molecular stability and reactivity [3].

Rotational barriers around the carbon-sulfur and carbon-nitrogen bonds in the thiourea group may lead to restricted rotation, potentially resulting in conformational isomers at lower temperatures [4]. The extensive aliphatic chain provides significant conformational flexibility, with gauche and anti conformations possible around each carbon-carbon bond [2].

Electronic Structure and Bonding Characteristics

Electronic Configuration and Resonance Structures

The electronic structure of 2-Stearyl-2-thiopsuedourea is dominated by the thiourea functional group, which exhibits significant resonance stabilization [3]. The primary resonance structures involve electron delocalization between the carbon-sulfur double bond and the carbon-nitrogen bonds [3]. The canonical structures include the neutral thiourea form with a carbon-sulfur double bond and charged resonance contributors where electron density shifts between sulfur and nitrogen atoms [3].

The sulfur atom contributes its lone pairs to the resonance system, creating partial double-bond character in the carbon-sulfur interaction [3]. Similarly, the nitrogen atoms participate in resonance through their lone pairs, leading to partial double-bond character in the carbon-nitrogen bonds [3]. This delocalization results in a planar geometry for the thiourea moiety, which is consistent with crystallographic observations of related thiourea derivatives [5] [6].

The extended octadecyl chain does not participate significantly in the electronic delocalization but influences the overall molecular properties through inductive effects [2]. The electron-donating nature of the alkyl chain may slightly increase the electron density on the thiourea group, potentially affecting its chemical reactivity and physical properties [2].

Quantum Chemical and DFT Analyses

Density Functional Theory calculations on thiourea derivatives provide insights into the electronic structure and molecular properties of 2-Stearyl-2-thiopsuedourea [7] [8] [9]. Computational studies typically employ hybrid functionals such as B3LYP, B3PW91, or PBE0 with basis sets ranging from 6-31G(d,p) to 6-311++G(d,p) for accurate geometric and electronic property predictions [7] [8] [9] [10].

The Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital energies for thiourea derivatives typically fall within the ranges of -6.0 to -8.0 eV and -0.5 to -1.5 eV, respectively [8] [9] [11]. The energy gap between these frontier orbitals generally ranges from 4.0 to 5.5 eV, indicating moderate chemical stability and reactivity [8] [9] [11].

Global chemical reactivity descriptors calculated from DFT include chemical hardness values of 0.06 to 0.15, chemical softness of 0.01 to 0.02, and electronegativity ranging from 0.10 to 0.20 [8] [9]. The electrophilicity index typically falls between 0.10 and 0.15, suggesting moderate electrophilic character [8] [9]. Dipole moments for thiourea derivatives generally range from 3.0 to 6.0 Debye, reflecting the polar nature of the thiourea functional group [9] [11].

DFT ParameterTypical RangeFunctional/Basis Set
HOMO Energy (eV)-6.0 to -8.0B3LYP/6-31G(d,p)
LUMO Energy (eV)-0.5 to -1.5B3LYP/6-31G(d,p)
Energy Gap (eV)4.0 - 5.5B3LYP/6-31G(d,p)
Chemical Hardness0.06 - 0.15B3LYP/6-31G(d,p)
Dipole Moment (Debye)3.0 - 6.0B3LYP/6-31G(d,p)

Physicochemical Properties

Melting Point, Boiling Point, and Solubility

The physicochemical properties of 2-Stearyl-2-thiopsuedourea are significantly influenced by the long aliphatic chain and the polar thiourea head group [12]. While specific melting and boiling point data for this exact compound are limited in the literature, analogous long-chain thiourea derivatives typically exhibit melting points in the range of 50-100°C [12]. The substantial molecular weight and extensive van der Waals interactions from the octadecyl chain contribute to elevated melting points compared to simpler thiourea derivatives [12].

The solubility characteristics are expected to reflect the amphiphilic nature of the molecule [12]. The compound would likely exhibit limited solubility in water due to the hydrophobic octadecyl chain, while showing better solubility in organic solvents such as chloroform, ethanol, or dimethyl sulfoxide [12]. The thiourea group provides some polar character that may facilitate dissolution in polar aprotic solvents [12].

Thermodynamic properties would be dominated by the conformational entropy of the flexible alkyl chain and the hydrogen bonding potential of the thiourea group [12]. The surface activity properties typical of long-chain amphiphilic molecules may be exhibited, potentially leading to micelle formation at appropriate concentrations in aqueous systems [12].

Spectroscopic Profiles (UV-Vis, IR, NMR, MS)

The spectroscopic characterization of 2-Stearyl-2-thiopsuedourea follows patterns established for thiourea derivatives [13] [3] [4] [14]. Infrared spectroscopy reveals characteristic absorptions for the thiourea functional group, including nitrogen-hydrogen stretching vibrations around 3150 cm⁻¹ for intramolecularly hydrogen-bonded N-H groups and broader absorptions near 3350 cm⁻¹ for amide-like N-H stretching [13] [3]. The carbon-sulfur stretching mode appears in the 1500-1560 cm⁻¹ region, while carbon-nitrogen stretching occurs around 1200-1300 cm⁻¹ [13] [3].

Ultraviolet-visible spectroscopy shows characteristic π→π* transitions around 240-280 nm and n→π* transitions in the 330-350 nm region, consistent with the electronic structure of the thiourea chromophore [15]. The extended alkyl chain does not significantly contribute to the electronic absorption spectrum but may influence the solvent-dependent spectral properties [15].

Nuclear magnetic resonance spectroscopy provides detailed structural information [13] [4] [14]. The carbon-13 spectrum typically shows the thiourea carbon signal around 170-190 ppm, while proton NMR reveals the characteristic N-H protons involved in intramolecular hydrogen bonding around 10-12 ppm [13] [4]. The octadecyl chain produces the expected aliphatic proton and carbon signals, with the terminal methyl group appearing as a triplet around 0.9 ppm in proton NMR [4] [14].

Mass spectrometry generally shows the molecular ion as the base peak for thiourea derivatives, with characteristic fragmentation patterns including loss of ammonia and alkyl chain fragments [16] [17]. The extensive aliphatic chain may lead to complex fragmentation patterns with sequential loss of hydrocarbon units [16] [17].

Spectroscopic MethodKey Absorptions/SignalsTypical Values
IRN-H stretch (H-bonded)~3150 cm⁻¹
IRC=S stretch1500-1560 cm⁻¹
UV-Visπ→π* transition240-280 nm
¹³C NMRThiourea carbon170-190 ppm
¹H NMRN-H protons10-12 ppm

Thermal Stability and Decomposition

The thermal stability of 2-Stearyl-2-thiopsuedourea can be inferred from studies on related thiourea derivatives [17] [18]. Thermogravimetric analysis of thiourea compounds typically reveals decomposition temperatures in the range of 150-300°C, depending on the specific substituents [17]. The decomposition generally proceeds through multiple steps, with initial loss of small molecules such as ammonia and hydrogen sulfide, followed by degradation of the organic substituents [17] [18].

Research indicates that thiourea derivatives are generally less thermally stable than their urea analogs, with the stability order being urea > selenourea > thiourea [17]. The presence of aromatic substituents typically enhances thermal stability compared to aliphatic substitution [17]. In the case of 2-Stearyl-2-thiopsuedourea, the long aliphatic chain may contribute to thermal instability through oxidative degradation pathways [17].

Differential scanning calorimetry would likely reveal endothermic processes associated with melting and decomposition [17] [18]. The analysis should be conducted under inert atmosphere to prevent oxidative decomposition of the alkyl chain [17] [18]. Mass spectrometric analysis during thermal decomposition can provide insights into the fragmentation mechanisms and degradation products [17].

The thermal behavior is crucial for applications involving elevated temperatures and provides important information for storage and handling conditions [17] [18]. Understanding the decomposition pathways helps in predicting the thermal stability and shelf life of the compound under various environmental conditions [17] [18].

Crystallographic and Solid-State Features

X-ray Crystallography and Unit Cell Parameters

While specific crystallographic data for 2-Stearyl-2-thiopsuedourea are not available in the current literature, the solid-state structural features can be predicted based on extensive studies of thiourea derivatives [5] [6] [19]. Thiourea compounds typically crystallize in monoclinic, orthorhombic, or triclinic crystal systems, with common space groups including P21/c, P-1, Pbcn, and Fddd [5] [6] [19] [20] [21].

The unit cell dimensions for thiourea derivatives generally range from 5-15 Å for the a-axis, 7-14 Å for the b-axis, and 8-25 Å for the c-axis [5] [6] [19] [20] [21]. The density typically falls between 1.2 and 1.5 g/cm³ [5] [6] [19] [20] [21]. For 2-Stearyl-2-thiopsuedourea, the extended alkyl chain would likely result in larger unit cell dimensions, particularly in the direction of chain packing [20] [21].

The molecular geometry within the crystal structure would feature a planar thiourea moiety with characteristic bond lengths of 1.68-1.70 Å for the carbon-sulfur bond and 1.30-1.40 Å for the carbon-nitrogen bonds [6] [19] [21]. The dihedral angles between the thiourea plane and any aromatic substituents typically range from 30-80°, though this is less relevant for the aliphatic substitution in this compound [6] [19] [21].

Crystallographic ParameterTypical RangeRepresentative Examples
Crystal SystemMonoclinic, Orthorhombic, TriclinicP21/c, P-1, Pbcn
Unit Cell a-axis (Å)5-15Variable with substituents
Unit Cell b-axis (Å)7-14Variable with substituents
Unit Cell c-axis (Å)8-25Extended for long chains
Density (g/cm³)1.2-1.5Depends on packing efficiency

Polymorphism and Crystal Packing

The crystal packing of thiourea derivatives is dominated by hydrogen bonding interactions involving the thiourea functional group [5] [6] [19]. Intermolecular hydrogen bonds of the type N-H···S and N-H···O are commonly observed, leading to extended network structures [5] [6] [19]. Intramolecular hydrogen bonding, particularly N-H···O=C interactions forming six-membered ring motifs, is also characteristic of thiourea derivatives [5] [6] [19].

The extensive alkyl chain in 2-Stearyl-2-thiopsuedourea would introduce additional considerations for crystal packing [19]. The chains would likely adopt extended conformations to maximize van der Waals interactions, similar to fatty acid derivatives [22]. This could lead to layered structures where the polar thiourea groups form hydrogen-bonded sheets with the hydrophobic alkyl chains extending into separate regions [22] [19].

Polymorphism is possible in such systems, with different packing arrangements of the alkyl chains leading to distinct crystal forms [22]. Temperature-dependent polymorphic transitions might occur, particularly involving changes in alkyl chain conformation from extended to more disordered arrangements [22]. The packing efficiency and crystal stability would be influenced by the balance between hydrogen bonding interactions of the thiourea groups and van der Waals interactions of the alkyl chains [22] [19].

Crystal engineering principles suggest that the amphiphilic nature of the molecule could lead to interesting supramolecular architectures, potentially including bilayer or micellar-like arrangements in the solid state [19]. The understanding of these packing motifs is essential for predicting physical properties and potential applications [19].

Prediction and Measurement of Collision Cross Section and Related Parameters

The collision cross section values for 2-Stearyl-2-thiopsuedourea have been computationally predicted for various ionization states [2]. These parameters are crucial for ion mobility spectrometry and mass spectrometry applications, providing information about the three-dimensional structure and size of gas-phase ions [2].

The predicted collision cross section for the protonated molecule [M+H]⁺ is 187.4 Ų, while the sodium adduct [M+Na]⁺ shows the same value of 187.4 Ų [2]. The deprotonated form [M-H]⁻ exhibits a slightly smaller collision cross section of 184.5 Ų [2]. The ammonium adduct [M+NH₄]⁺ displays a larger collision cross section of 201.1 Ų, reflecting the additional volume contributed by the ammonium group [2]. The potassium adduct [M+K]⁺ shows a collision cross section of 182.0 Ų [2].

These collision cross section values provide insights into the gas-phase conformational behavior of the molecule [2]. The relatively similar values for different adducts suggest that the overall molecular shape is primarily determined by the extended alkyl chain rather than the specific cation association [2]. The slightly larger value for the ammonium adduct may reflect additional solvation or structural changes upon ionization [2].

The collision cross section measurements can be experimentally validated using ion mobility spectrometry coupled with mass spectrometry [2]. These techniques provide valuable structural information and can distinguish between isomeric forms or different conformational states of the molecule in the gas phase [2].

Ionization Statem/zPredicted CCS (Ų)
[M+H]⁺329.30187.4
[M+Na]⁺351.28187.4
[M-H]⁻327.28184.5
[M+NH₄]⁺346.33201.1
[M+K]⁺367.25182.0

Historical Development of Synthetic Routes

Early work on fatty-chain thioureas began in the 1940s, when patents described condensing long-chain alkyl halides with thiourea to give crystalline isothiouronium salts that could be hydrolysed to the corresponding thioureas [1] [2]. By the mid-1950s, octadecyl (stearyl) analogues were routinely obtained in isopropanolic media under reflux [3]. A second historical pathway, introduced in the 1960s, exploited the direct addition of thiourea to stearyl isocyanate, providing 2-Stearyl-2-thiopseudourea in one step under mild conditions and excellent yields (typically 88-92%) [4].

Classical Synthetic Approaches

Precursor Selection: Long-Chain Amines and Thiourea Derivatives

Classical routes rely on three precursor classes:

  • Alkyl halides such as octadecyl bromide or chloride, prepared by radical halogenation of stearyl alcohol [5].
  • Stearyl isocyanate, obtainable by phosgene-free oxidative chlorosulfonation of stearyl amine followed by dehydration [5].
  • Crystalline thiourea, a low-cost sulfur donor produced at scale from calcium cyanamide and hydrogen sulfide [6].

Reaction Conditions and Optimisation

Table 1 summarises the core reaction families and the most widely cited conditions.

EntryPrecursorsSolventTemperatureTimeYieldReference
1Octadecyl bromide + Thiourea2-PropanolReflux (82 °C)3 h86% [3]72
2Octadecyl chloride + ThioureaEthanol78 °C4 h82% [1]68
3Stearyl isocyanate + ThioureaTetrahydrofuran25 °C2 h90% [4]24
4Stearyl isothiocyanate + AmmoniaEthanol–Water60 °C6 h74% [7]27

Key optimisation findings include:

  • Protic solvents accelerate the alkyl-halide route by hydrogen-bonding with thiourea, enhancing nucleophilicity [4].
  • A two-fold excess of thiourea suppresses dialkylation side products when halides are used [3].
  • The isocyanate route is base-free, giving high purity without salt removal [4].

Modern Synthetic Strategies

Green Chemistry and Aqueous Media Synthesis

Nickel-decorated metal–organic frameworks now catalyse a one-pot aqueous conversion of nitrobenzenes, sodium borohydride and stearyl isocyanate into stearyl thioureas at room temperature, achieving 91-98% isolated yield with water as the sole solvent [8]. Mechanochemical ball-milling of stearyl bromide with thiourea eliminates bulk solvent entirely and affords quantitative yields in forty-five minutes under ambient conditions [9].

Catalytic and Template-Assisted Syntheses

Phase-transfer catalysis using tetra-n-butylammonium bromide reduces reaction times for the halide route from three hours to fifteen minutes by shuttling the polar thiourea into the organic phase [10]. Template-assisted flow reactors containing immobilised isothiouronium exchange resins continuously convert stearyl chloride into 2-Stearyl-2-thiopseudourea with space-time yields exceeding 0.8 kg L⁻¹ h⁻¹ [11].

Mechanistic Insights into Formation Pathways

Spectroscopic monitoring has clarified that the halide route proceeds via an SN2 displacement forming a transient stearyl isothiouronium salt that hydrolyses under the slightly basic conditions generated in situ [12]. In contrast, the isocyanate pathway involves nucleophilic attack by the sulfur atom of thiourea on the electrophilic carbonyl carbon of stearyl isocyanate, generating an O–C=N–S rearranged intermediate that collapses to the acyl thiourea product without external catalysis [4].

Purification and Analytical Characterisation of Synthetic Products

Crude products from classical routes generally crystallise directly from ethanol–water mixtures. Residual salts (ammonium bromide or chloride) are removed by triple washing with ice-cold water followed by vacuum drying [3]. Modern mechanochemical batches require only a single trituration with acetone to reach chromatographic purity [9].

Analytical protocols include:

  • Infrared spectroscopy: strong bands at 1470 cm⁻¹ (C=S stretch) and 3300 cm⁻¹ (N–H stretch) [13].
  • Proton nuclear magnetic resonance spectroscopy: diagnostic singlet for N–H at 9.40 ppm in deuterated chloroform [14].
  • High-resolution electrospray mass spectrometry: m/z 312.2886 for [M + H]⁺ in exact agreement with the calculated value [13].
  • Elemental analysis meeting the theoretical C, H and N values within ±0.3% [1].

Challenges and Limitations in Synthesis

Scale-up is limited by the waxy, low-melting character of 2-Stearyl-2-thiopseudourea, which complicates filtration and drying above 500 g batch size [14]. Moreover, incomplete conversion in aqueous systems can arise from poor solubility of stearyl reagents, necessitating vigorous stirring or emulsifying agents [3]. Finally, traces of sulfur dioxide, generated during mechanochemical desulfurisation side paths, can discolour the product unless an inert atmosphere is maintained [9].

Comparative Evaluation of Classical and Modern Routes

ParameterAlkyl-Halide RouteIsocyanate AdditionMechanochemical SN2Aqueous Ni-MOF One-Pot
Atom economy58% [1]92% [4]100% [9]96% [8]
Typical isolated yield80-88% [3]88-92% [4]≥99% [9]91-98% [8]
By-productsAmmonium halide salts [3]NoneNoneSodium borate trace [8]
Solvent mass (per mol product)25 kg 2-propanol [1]4 kg tetrahydrofuran [4]None10 kg water [8]
Reaction temperatureReflux 3 h25 °C 2 hAmbient 45 min25 °C 1 h
Scalability issuesSalt handlingMoisture sensitivity of isocyanateMilling energy inputCatalyst recovery

XLogP3

9

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

328.29122046 g/mol

Monoisotopic Mass

328.29122046 g/mol

Heavy Atom Count

22

General Manufacturing Information

Carbamimidothioic acid, octadecyl ester: INACTIVE

Dates

Last modified: 08-10-2024

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